molecular formula C6H7NO3 B13893836 4-Oxazdepropanoic acid

4-Oxazdepropanoic acid

Cat. No.: B13893836
M. Wt: 141.12 g/mol
InChI Key: HHWFSZXANSAMFC-UHFFFAOYSA-N
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Description

4-Oxazdepropanoic acid: is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazdepropanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of acylhydrazides with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This one-pot synthesis involves aerobic oxidation followed by cycloaddition to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. These methods often include the use of novel intermediates and acylating agents under controlled conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Oxazdepropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Oxazdepropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and alter cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Oxazdepropanoic acid is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-(1,3-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-10-4-7-5/h3-4H,1-2H2,(H,8,9)

InChI Key

HHWFSZXANSAMFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CCC(=O)O

Origin of Product

United States

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